REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH:6]([N:9]1[C:16](=[O:17])[CH2:15][C:13](=O)[NH:12][C:10]1=[O:11])([CH3:8])[CH3:7]>O>[CH:6]([N:9]1[C:16](=[O:17])[CH:15]=[C:13]([Cl:3])[NH:12][C:10]1=[O:11])([CH3:8])[CH3:7]
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Name
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|
Quantity
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350 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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|
Quantity
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75 g
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Type
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reactant
|
Smiles
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C(C)(C)N1C(=O)NC(=O)CC1=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the violent exothermic reaction
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Type
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TEMPERATURE
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Details
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the reaction mixture is refluxed for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The excess POCl3 is removed by evaporation in vacuo
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Type
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ADDITION
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Details
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the oily residue is poured onto ice
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Type
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CUSTOM
|
Details
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giving a precipitate which
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Type
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FILTRATION
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Details
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is filtered
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Type
|
WASH
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Details
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washed with ice water
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Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(NC(=CC1=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |